molecular formula C14H11Br2NO2S B12183811 1,4-Dibromo-2-(indolinylsulfonyl)benzene

1,4-Dibromo-2-(indolinylsulfonyl)benzene

Cat. No.: B12183811
M. Wt: 417.1 g/mol
InChI Key: WRSGANAQEKWDLV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(indolinylsulfonyl)benzene is a brominated aromatic compound featuring a sulfonyl-linked indoline substituent at the 2-position. This structure combines the electron-withdrawing effects of the sulfonyl group with the heterocyclic indoline moiety, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C14H11Br2NO2S

Molecular Weight

417.1 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C14H11Br2NO2S/c15-11-5-6-12(16)14(9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2

InChI Key

WRSGANAQEKWDLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-(indolinylsulfonyl)benzene typically involves the bromination of a suitable precursor, such as 2-(indolinylsulfonyl)benzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(indolinylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

1,4-Dibromo-2-(indolinylsulfonyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(indolinylsulfonyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine atoms and the indolinylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a chemical reaction or its interaction with a biological target.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares substituent effects, molecular weights, and key characteristics of structurally analogous brominated benzenes:

Compound Name Substituent (Position 2) Electronic Effect Molecular Weight (g/mol) Key Features/Applications References
1,4-Dibromo-2-(indolinylsulfonyl)benzene Indolinylsulfonyl Strong electron-withdrawing ~400–420 (estimated) Pharmaceutical intermediates, catalysis
1,4-Dibromo-2-(trifluoromethoxy)benzene Trifluoromethoxy Electron-withdrawing 319.90 Specialty chemicals, fluorinated agents
1,4-Dibromo-2-(dimethoxymethyl)benzene Dimethoxymethyl Electron-donating ~308.00 (estimated) Industrial research, synthesis
1,4-Dibromo-2-(methylthio)benzene Methylthio (thioanisole) Weak electron-donating 281.99 Coordination chemistry, ligands
1,4-Dibromo-2-(2-bromophenoxy)benzene Bromophenoxy (BDE 18) Mixed (EDG oxygen + EWG Br) ~405.70 (estimated) Flame retardant, environmental contaminant
1,4-Dibromo-2-(2-bromoethoxy)benzene Bromoethoxy Mixed (EDG oxygen + EWG Br) ~346.80 (estimated) Life science research, specialty materials
Key Observations:
  • Electronic Effects: The indolinylsulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to trifluoromethoxy or bromophenoxy substituents.
  • Steric Considerations : The indolinylsulfonyl group introduces significant steric bulk, which may slow reaction kinetics compared to smaller substituents like methylthio or trifluoromethoxy .
  • Molecular Weight : The target compound’s molecular weight is higher due to the indoline and sulfonyl groups, impacting solubility (likely more polar than BDE 18 or bromoethoxy derivatives) .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The strong EWG effect of the sulfonyl group activates the bromine atoms for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the indoline moiety may require optimized conditions (e.g., bulky ligands, elevated temperatures) .
  • Trifluoromethoxy Analogue () : The trifluoromethoxy group’s EWG nature similarly activates bromines but with less steric hindrance, enabling efficient couplings at milder conditions .
  • Methylthio Derivative () : The weak EDG effect of methylthio reduces bromine reactivity, necessitating stronger catalysts or higher temperatures for cross-coupling .

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